(2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
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Overview
Description
(2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings and a piperidine moiety linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the 2,4-difluorophenyl intermediate: This can be achieved through the fluorination of a suitable phenol derivative.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Coupling of the intermediates: The final step involves coupling the 2,4-difluorophenyl intermediate with the piperidine derivative using a methanone linker under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch or continuous flow reactors: To handle large volumes and maintain consistent reaction conditions.
Purification techniques: Such as recrystallization, chromatography, or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to its structural similarity to known bioactive molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include:
Receptors: The compound may bind to certain receptors in the brain, modulating their activity and influencing neurological functions.
Enzymes: It could act as an inhibitor or activator of specific enzymes, altering metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: A simpler compound with similar fluorinated aromatic structure.
Piperidine derivatives: Compounds like piperidine itself or its various substituted forms.
Cinnoline derivatives: Compounds containing the cinnoline moiety, which is part of the tetrahydrocinnolin structure in the target compound.
Uniqueness
What sets (2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone apart is its combination of these distinct structural elements, which may confer unique biological activities and chemical properties not found in simpler or less complex analogs.
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c22-16-5-6-17(18(23)12-16)21(27)26-9-7-14(8-10-26)13-28-20-11-15-3-1-2-4-19(15)24-25-20/h5-6,11-12,14H,1-4,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTXCEPGSWEZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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